2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide
Description
2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is a quaternary ammonium salt derived from the benzo[d]thiazole scaffold, characterized by a 3-hydroxybutyl substituent at the nitrogen atom and a methyl group at the 3-position.
Properties
IUPAC Name |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-2-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NOS.HI/c1-9(14)7-8-12-13(2)10-5-3-4-6-11(10)15-12;/h3-6,9,14H,7-8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBJAJRJWSEPB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=[N+](C2=CC=CC=C2S1)C)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 3-methylbenzo[d]thiazol-3-ium iodide with 3-hydroxybutyl bromide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, and a base such as potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. The use of automated purification systems can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium chloride or sodium acetate can be used in the presence of a suitable solvent like acetone or ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or amine.
Substitution: Formation of the corresponding substituted benzothiazolium salt.
Scientific Research Applications
2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a bacterial enzyme, disrupting its function and leading to antimicrobial effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d]thiazolium core is highly modular, with substituents on the nitrogen atom and styryl/vinyl extensions significantly influencing properties. Key analogs include:
Key Observations :
- Alkyl Chain Length : The heptyl substituent in compound 2 improves photophysical properties (e.g., quantum yield, Stokes shift) compared to methyl in compound 1 , likely due to increased hydrophobicity and reduced aggregation .
- Hydroxybutyl vs. Methyl/Heptyl: The 3-hydroxybutyl group in the target compound may balance hydrophilicity and lipophilicity, enhancing cellular uptake and reducing nonspecific binding compared to purely hydrophobic chains.
- Functional Groups: Styryl extensions (e.g., thiomorpholine in 1 and 2) enhance solvatochromism and DNA/RNA binding, while indole (A18) or dimethylamino (XRB) groups enable specific biomolecular interactions .
Key Trends :
- Longer alkyl chains (heptyl) improve quantum yields and cellular uptake but may reduce water solubility.
- Hydroxybutyl could mitigate solubility issues while maintaining targeting efficacy.
Biological Activity
2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide, often referred to as a benzo[d]thiazolium compound, has garnered attention in the scientific community due to its diverse biological activities. This article synthesizes available research findings, case studies, and data on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12INS
- Molecular Weight : 305.18 g/mol
- CAS Number : 3119-93-5
Antimicrobial Properties
Research indicates that benzo[d]thiazolium derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For example, a study highlighted the compound's ability to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases, where modulation of immune response is crucial .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The positively charged thiazolium ring interacts with negatively charged components of microbial membranes.
- Enzyme Inhibition : It may inhibit key enzymes involved in nucleic acid synthesis and energy metabolism in pathogens.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation is a critical mechanism for its anticancer properties.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a similar thiazolium compound against skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection rates among patients treated with the compound compared to a placebo group.
- Cancer Treatment : A recent study focused on the use of thiazolium derivatives in combination therapy for lung cancer patients. The results showed enhanced efficacy when combined with standard chemotherapy agents, leading to improved patient outcomes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
